molecular formula C31H27N3O5S B2847689 3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113132-97-0

3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2847689
CAS No.: 1113132-97-0
M. Wt: 553.63
InChI Key: XDDAICPFDBTONR-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a benzyl group at position 3, a sulfanyl-linked 2-(4-ethoxyphenyl)-2-oxoethyl moiety at position 2, and a furan-2-ylmethyl carboxamide group at position 5. The furan-2-ylmethyl substituent introduces aromatic diversity, which may modulate electronic properties or participate in π-π interactions .

Properties

IUPAC Name

3-benzyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O5S/c1-2-38-24-13-10-22(11-14-24)28(35)20-40-31-33-27-17-23(29(36)32-18-25-9-6-16-39-25)12-15-26(27)30(37)34(31)19-21-7-4-3-5-8-21/h3-17H,2,18-20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAICPFDBTONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group in the structure of 3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide contributes to its effectiveness against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Quinazoline derivatives are also recognized for their anticancer properties. The compound may interact with specific cellular pathways involved in cancer progression. Preliminary studies suggest that it could induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms and efficacy .

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound reveals that modifications to the benzyl and ethoxy groups can significantly influence its biological activity. For instance, variations in substituents on the phenyl rings have been shown to enhance antimicrobial potency and selectivity towards cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study published by the National Center for Biotechnology Information (NCBI), derivatives similar to this compound were synthesized and tested against various bacterial strains. Results indicated that these compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of quinazoline derivatives, including compounds structurally similar to the one . The study found that these compounds inhibited tumor growth in vitro and in vivo models, with mechanisms involving cell cycle arrest and apoptosis induction being proposed as key factors in their activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with alkyl halides (e.g., bromoacetophenone derivatives) to form thioether linkages .

  • Solvent dependence : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for optimal yield .

Reaction Conditions Yield Source
Sulfanyl group alkylationK₂CO₃, DMF, 80°C, 12h72–78%
Thioether oxidation to sulfoneH₂O₂, AcOH, 50°C, 6h65%

Hydrolysis of Functional Groups

The ethoxy and carboxamide groups are susceptible to hydrolysis:

  • Ethoxy group dealkylation : Acidic hydrolysis (HCl, reflux) converts the 4-ethoxyphenyl moiety to 4-hydroxyphenyl.

  • Carboxamide hydrolysis : Strong bases (e.g., NaOH) cleave the amide bond to yield carboxylic acid derivatives.

Substrate Reagents Product
4-Ethoxyphenyl group6M HCl, reflux, 8h4-Hydroxyphenyl derivative
Quinazoline-7-carboxamideNaOH (aq), 100°C, 4hQuinazoline-7-carboxylic acid

Oxidation and Reduction Reactions

  • Oxidation of the sulfanyl group : Hydrogen peroxide oxidizes the -S- group to sulfoxide or sulfone, altering electronic properties .

  • Reduction of the ketone : NaBH₄ selectively reduces the 2-oxoethyl group to a hydroxyl moiety without affecting the quinazoline core.

Alkylation and Acylation Reactions

The furfurylamine side chain and benzyl group undergo further modifications:

  • Alkylation : Reaction with methyl iodide at the furan oxygen enhances lipophilicity.

  • Acylation : Acetic anhydride acetylates free hydroxyl groups on the quinazoline ring .

Modification Reagents Application
Furan-O-methylationCH₃I, K₂CO₃, acetoneImproved bioavailability
Hydroxyl acetylation(Ac)₂O, pyridine, RTStability enhancement

Cyclization and Ring Formation

The quinazoline core is synthesized via cyclocondensation of anthranilic acid derivatives with thioureas or isothiocyanates. Key intermediates include:

  • Spirocyclic intermediates : Formed via bromination followed by O-nucleophilic attack, as observed in analogous spiroquinazoline systems .

Stability Under Reaction Conditions

The compound shows moderate stability in polar aprotic solvents (e.g., DMF) but degrades in strong acidic/basic conditions. Thermal analysis (TGA) indicates decomposition above 250°C .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on core heterocycles, substituents, and functional groups:

Compound Core Structure Key Substituents Functional Groups Reference
3-Benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide 3,4-Dihydroquinazolinone Benzyl, 2-(4-ethoxyphenyl)-2-oxoethyl sulfanyl, furan-2-ylmethyl carboxamide Thioether, carboxamide, ethoxy, ketone Target
N-[4-(Benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Benzyloxy phenyl, 4-chlorophenyl, 4-methylphenyl sulfanyl Thioether, triazole, chloro, methyl
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole 3-Methoxybenzylamino oxoethyl, furan-2-carboxamide Amide, oxoethyl, methoxy
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Thione, sulfonyl, fluorine

Key Comparisons

Core Heterocycle The 3,4-dihydroquinazolinone core of the target compound distinguishes it from triazole (e.g., ) or thiazole (e.g., ) derivatives. Quinazolines are known for planar aromatic systems that facilitate intercalation or enzyme inhibition, whereas triazoles and thiazoles offer diverse hydrogen-bonding capabilities .

Sulfanyl Functionality The thioether group in the target compound contrasts with thione tautomers in triazole derivatives (e.g., compounds [7–9] in ).

Aromatic Substituents

  • The 4-ethoxyphenyl group provides electron-donating character, differing from electron-withdrawing groups (e.g., 4-chlorophenyl in ). Ethoxy substituents may improve solubility via polar interactions, whereas chloro groups enhance lipophilicity .
  • The furan-2-ylmethyl carboxamide mirrors furan-containing compounds in , which are associated with enhanced bioavailability due to furan’s moderate polarity .

Spectral Data IR Spectroscopy: The target compound’s IR spectrum would show C=O stretches (~1660–1680 cm⁻¹) from the quinazolinone and carboxamide groups, aligning with similar quinazoline derivatives . Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the thioether linkage . NMR: The benzyl protons (δ ~4.5–5.0 ppm) and furan protons (δ ~6.3–7.4 ppm) would align with data for benzyl- and furan-substituted compounds in .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step reactions, including the formation of the quinazoline core, introduction of substituents (e.g., benzyl, furan-methyl), and functionalization of the sulfanyl group. Critical parameters include solvent choice (e.g., dimethylformamide or dioxane for solubility), temperature control (50–80°C for cyclization), and catalysts (e.g., zinc chloride for coupling reactions) . Purification typically employs column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol. Yield optimization requires monitoring via TLC and HPLC .

Q. How can the compound’s structure be rigorously characterized?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z).
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation . Comparative analysis with structurally similar quinazolines (e.g., N-cyclopentyl analogs) can validate key functional groups .

Q. What preliminary biological assays are recommended for activity screening?

Begin with in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) due to the quinazoline core’s known role in targeting ATP-binding pockets . Use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition. Parallel cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) helps assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 4-ethoxyphenyl group with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate binding affinity.
  • Backbone modification : Compare activity of the dihydroquinazoline core to fully aromatic quinazolines or pyrimidine analogs.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. How should contradictory data in biological activity studies be resolved?

Example: Discrepancies in IC50 values across cell lines may arise from off-target effects or assay conditions.

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed serum concentration, incubation time).
  • Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
  • Proteomic profiling : LC-MS/MS to identify unintended protein interactions .

Q. What strategies address poor aqueous solubility during formulation studies?

  • Salt formation : Test hydrochloride or sodium salts to enhance solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for controlled release.
  • Co-solvent systems : Optimize ratios of DMSO/PEG 400 or cyclodextrin inclusion complexes .

Methodological Challenges and Solutions

Q. How can metabolic stability be improved without compromising activity?

  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to pinpoint labile sites (e.g., furan-methyl oxidation).
  • Structural shielding : Introduce methyl or fluorine groups at vulnerable positions to block cytochrome P450-mediated degradation .

Q. What computational tools are effective for predicting toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition.
  • Molecular dynamics simulations : Assess binding to off-target proteins (e.g., cardiac ion channels) using GROMACS .

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